Home > Products > Screening Compounds P122081 > Lurasidone hydrochloride
Lurasidone hydrochloride - 367514-88-3

Lurasidone hydrochloride

Catalog Number: EVT-255812
CAS Number: 367514-88-3
Molecular Formula: C28H37ClN4O2S
Molecular Weight: 529.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lurasidone hydrochloride is a synthetic compound belonging to the benzisothiazole class of chemicals [, , ]. It is primarily researched for its potential to form complexes and solid dispersions to overcome its low solubility, thus enabling further scientific investigation into its properties and applications [, , , ].

(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]hexahydro-1H-4,7-dimethylisoindole-1,3-dione (Compound II)

  • Compound Description: This compound is a crucial intermediate in the synthesis of lurasidone hydrochloride. []
  • Relevance: This compound is structurally very similar to lurasidone hydrochloride, differing only in the absence of the hydrochloride salt. []

Sulfonic Acid Ester

  • Compound Description: Sulfonic acid esters are a class of genotoxic compounds that can potentially arise as impurities during the synthesis of lurasidone hydrochloride. []
  • Relevance: The presence of sulfonic acid esters as trace impurities in lurasidone hydrochloride is undesirable due to their genotoxic potential, highlighting the need for stringent quality control measures during drug manufacturing. []

Hydroxypropyl-β-cyclodextrin

  • Compound Description: Hydroxypropyl-β-cyclodextrin is a cyclic oligosaccharide used as a complexing agent to enhance the solubility and stability of poorly soluble drugs. []
  • Relevance: Studies have shown that forming inclusion complexes of lurasidone hydrochloride with hydroxypropyl-β-cyclodextrin significantly increases the drug's solubility and stability, making it a promising approach for improving its pharmaceutical formulation. []

Vitamin E TPGS

  • Compound Description: Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate) is a water-soluble derivative of vitamin E used as a solubilizer and emulsifier in pharmaceutical formulations. []
  • Relevance: Using vitamin E TPGS as a carrier in solid dispersions of lurasidone hydrochloride was found to significantly improve the drug's dissolution rate, indicating its potential for enhancing oral bioavailability. []

Polyethylene glycol (PEG) 6000

  • Compound Description: PEG 6000 is a high molecular weight polyethylene glycol often used as a carrier in solid dispersion formulations to improve drug solubility and dissolution. []
  • Relevance: While PEG 6000 has been explored as a potential carrier for lurasidone hydrochloride solid dispersions, its effectiveness in enhancing drug dissolution was found to be less pronounced than that of vitamin E TPGS. []

Cyclodextrin-B (CD-B)

  • Compound Description: Cyclodextrin-B, a cyclic oligosaccharide, forms inclusion complexes with drug molecules, enhancing their solubility and stability. []
  • Relevance: Similar to other cyclodextrins, CD-B has been investigated as a potential complexing agent for lurasidone hydrochloride to improve its pharmaceutical properties. []

L-Cysteine Hydrochloride

  • Compound Description: L-cysteine hydrochloride is the hydrochloride salt of L-cysteine, a naturally occurring amino acid. It is known for its antioxidant properties. []
  • Relevance: The coamorphous system of lurasidone hydrochloride with L-cysteine hydrochloride showed dramatic enhancement in solubility and dissolution compared to crystalline and amorphous lurasidone hydrochloride, and also eliminated the gelation issue during dissolution. []

Shikimic Acid

  • Compound Description: Shikimic acid is a naturally occurring compound found in various plants and microorganisms. It is a precursor for the biosynthesis of aromatic amino acids. []
  • Relevance: Co-amorphous system of lurasidone hydrochloride with shikimic acid showed a remarkable improvement in solubility and dissolution rate compared to crystalline lurasidone hydrochloride. It also retained the pH-dependent solubility behavior. []

Cinnamic Acid

  • Compound Description: Cinnamic acid is an organic compound that occurs naturally in many plants. It is a white crystalline compound that is slightly soluble in water. []
  • Relevance: Used as a coformer for coamorphization of lurasidone hydrochloride. The study comparing cinnamic acid with p-hydroxycinnamic acid found that the coformer with a larger pKa value was more beneficial to improve the solubility profile of lurasidone hydrochloride. []

P-Hydroxycinnamic Acid

  • Compound Description: P-hydroxycinnamic acid, a derivative of cinnamic acid, is a naturally occurring phenolic compound found in various plants. It exhibits antioxidant and anti-inflammatory properties. []
  • Relevance: In the study comparing coamorphous systems of lurasidone hydrochloride with p-hydroxycinnamic acid and cinnamic acid, it was observed that p-hydroxycinnamic acid, having a higher pKa value, resulted in greater solubility enhancement of lurasidone hydrochloride. []
Overview

Lurasidone hydrochloride is an atypical antipsychotic agent primarily used in the treatment of schizophrenia and depressive episodes associated with bipolar disorder. It is characterized by its unique chemical structure and mechanism of action, which distinguishes it from other antipsychotic medications. The compound's efficacy is attributed to its ability to interact with various neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors.

Source

Lurasidone hydrochloride was developed by Dainippon Sumitomo Pharma and is marketed under the brand name Latuda. The compound has gained attention for its favorable side effect profile compared to traditional antipsychotics, making it a preferred choice in clinical settings.

Classification

Lurasidone hydrochloride falls under the category of atypical antipsychotics. These medications are distinguished from typical antipsychotics by their lower propensity to cause extrapyramidal symptoms, which are movement disorders often associated with older antipsychotic drugs.

Synthesis Analysis

Methods

The synthesis of lurasidone hydrochloride involves several key steps, utilizing various organic solvents and reagents. Notably, the process can be executed in a one-pot reaction system, enhancing efficiency and yield.

  1. Preparation of Intermediates: The synthesis begins with the formation of intermediates through reactions involving compounds such as mesyl chloride and tertiary amines like triethylamine or pyridine in solvents like dichloromethane or acetonitrile .
  2. Formation of Lurasidone Base: The lurasidone base is synthesized by reacting specific precursors in high boiling point solvents, followed by purification steps to isolate the product .
  3. Conversion to Hydrochloride Salt: The final step involves converting the lurasidone base into lurasidone hydrochloride using hydrochloric acid in an appropriate solvent, typically under controlled temperature conditions .

Technical Details

Molecular Structure Analysis

Structure

Lurasidone hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its full chemical name is:

(3aR,4S,7R,7aS)2(1R,2R)2[4(1,2benzisothiazol3yl)piperazin1ylmethyl]cyclohexylmethylhexahydro4,7methano2Hisoindole1,3dionehydrochloride(3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dionehydrochloride

Data

  • Molecular Formula: C28H36N4O2S·HCl
  • Molecular Weight: 492.68 g/mol (hydrochloride salt) .

The compound exists predominantly as a white to off-white crystalline powder with a stable crystalline form .

Chemical Reactions Analysis

Reactions

The chemical reactivity of lurasidone hydrochloride is primarily associated with its functional groups that allow it to interact with neurotransmitter receptors. Key reactions include:

  1. Formation of Intermediates: The initial steps involve nucleophilic substitutions and condensation reactions leading to the formation of imides and other intermediates essential for lurasidone synthesis .
  2. Acid-Base Reactions: The conversion from lurasidone base to its hydrochloride form involves acid-base neutralization reactions that facilitate crystallization and purification .

Technical Details

These reactions are carefully monitored using techniques such as gas chromatography to ensure completion and purity before proceeding to subsequent steps .

Mechanism of Action

Lurasidone exerts its therapeutic effects primarily through its antagonistic activity at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual-action mechanism helps balance neurotransmitter levels in the brain, which is crucial for managing symptoms of schizophrenia and bipolar disorder.

Process

  1. Dopamine Receptor Binding: By blocking D2 receptors, lurasidone reduces dopaminergic overactivity associated with psychotic symptoms.
  2. Serotonin Receptor Interaction: Its action on 5-HT2A receptors contributes to mood stabilization and reduction of anxiety symptoms.

This combined receptor activity is believed to enhance therapeutic efficacy while minimizing side effects commonly seen with other antipsychotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Aqueous solubility of approximately 0.224 mg/mL; maximum solubility at pH 3.5 buffer is about 0.349 mg/mL .

Chemical Properties

  • Stability: Lurasidone hydrochloride demonstrates stability under various conditions but can degrade under extreme pH or temperature variations.
  • Crystallinity: It exists in a single crystalline form, which is advantageous for pharmaceutical formulation as it ensures consistent dosing characteristics .
Applications

Lurasidone hydrochloride is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It helps manage both positive (hallucinations, delusions) and negative (emotional flatness) symptoms.
  • Bipolar Disorder Management: Effective for treating depressive episodes associated with bipolar disorder.

Research continues into enhancing its solubility and stability through various formulations, including inclusion complexes with cyclodextrins, which have shown promise in improving drug delivery profiles .

Properties

CAS Number

367514-88-3

Product Name

Lurasidone hydrochloride

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

Molecular Formula

C28H37ClN4O2S

Molecular Weight

529.1 g/mol

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1

InChI Key

NEKCRUIRPWNMLK-SCIYSFAVSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Synonyms

13496, SM
HCl, Lurasidone
Hydrochloride, Lurasidone
latuda
lurasidone
Lurasidone HCl
Lurasidone Hydrochloride
N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide
SM 13,496
SM 13496
SM-13,496
SM-13496
SM13,496
SM13496

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.